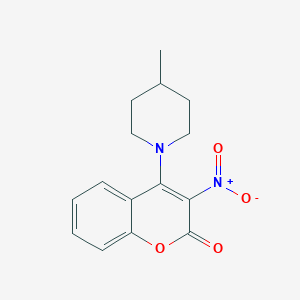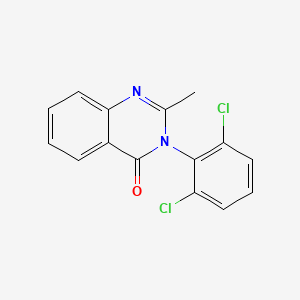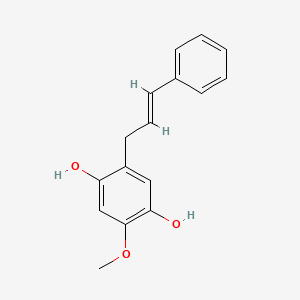
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol is an organic compound with a complex structure that includes a methoxy group, a phenylprop-2-en-1-yl group, and two hydroxyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with cinnamaldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with specific receptors and signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Similar structure but lacks the phenyl group.
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure with a hydroxyl group instead of a methoxy group.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Another similar compound with slight structural differences.
Uniqueness
2-Methoxy-5-(3-phenylprop-2-en-1-yl)benzene-1,4-diol is unique due to the presence of both methoxy and phenylprop-2-en-1-yl groups, which contribute to its distinct chemical and biological properties
属性
CAS 编号 |
24126-85-0 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
2-methoxy-5-[(E)-3-phenylprop-2-enyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H16O3/c1-19-16-11-14(17)13(10-15(16)18)9-5-8-12-6-3-2-4-7-12/h2-8,10-11,17-18H,9H2,1H3/b8-5+ |
InChI 键 |
TYLBZWHASGWFPF-VMPITWQZSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1)O)C/C=C/C2=CC=CC=C2)O |
规范 SMILES |
COC1=C(C=C(C(=C1)O)CC=CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)
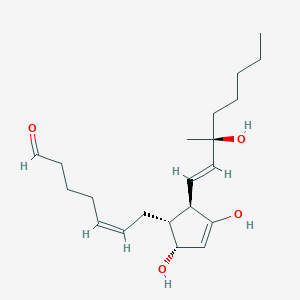
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
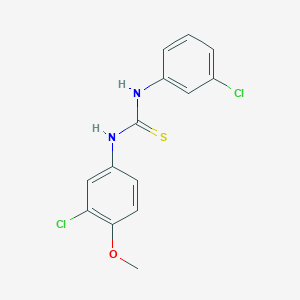
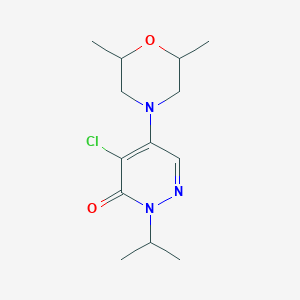
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
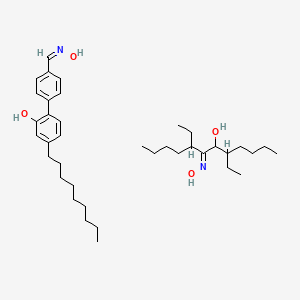
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
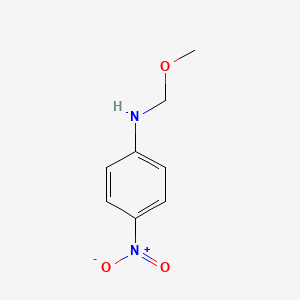

![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
